REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10](OC)[CH2:11][N:12]=2)=[CH:4][C:3]=1[CH:15](Br)Br.C1CCN2C(=NCCC2)CC1.N1CC[O:32]CC1.CC(C)([O-])C.[K+].Cl>CCOC(C)=O.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[CH:11][N:12]=2)=[CH:4][C:3]=1[CH:15]=[O:32] |f:3.4|
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Name
|
2-[4-bromo-3-(dibromomethyl)-phenyl]-5-methoxy-oxazoline
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Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C=1OC(CN1)OC)C(Br)Br
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Name
|
|
Quantity
|
24.1 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
56.4 mL
|
Type
|
reactant
|
Smiles
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N1CCOCC1
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Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
potassium tert-butoxide THF
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Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
214 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
stirred at RT for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −10° C. to 0° C. in an ice/acetone bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed up to RT
|
Type
|
WAIT
|
Details
|
It was put aside in a −40° C. freezer for 13 hours
|
Duration
|
13 h
|
Type
|
STIRRING
|
Details
|
was stirred at RT for another 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −10° C. to 0° C. in an ice/acetone bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. to RT in 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
It was transferred to a 2 L separatory funnel
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (300 mL×2)
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with brine/1N HCl mixture (200 mL/30 mL ), brine/water mixture (200 mL/30 mL×2) and brine (230 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over MgSO4 (50 g) for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 21.3 g of semi solid
|
Type
|
DISSOLUTION
|
Details
|
The crude semi solid was dissolved in warm THF (60 mL)
|
Type
|
ADDITION
|
Details
|
The THF solution was added dropwise to a mixture of refluxing cyclohexane (600 mL) and charcoal (3.6 g)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
without heat for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
was heated to reflux
|
Type
|
FILTRATION
|
Details
|
It was filtered through a celite pad
|
Type
|
WASH
|
Details
|
the pad was washed with a hot mixture of cyclohexane/THF (90 mL/9 mL×3)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to 14.1 g of yellowish white solid
|
Type
|
ADDITION
|
Details
|
The charcoal treated crude product
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in cyclohexane (300 mL)
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
TEMPERATURE
|
Details
|
upon cooling to RT
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at RT for 4 hours
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
at 4° C. for 13 hours
|
Duration
|
13 h
|
Type
|
FILTRATION
|
Details
|
The 2-[4-Bromo-3-(formyl)-phenyl]oxazole was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried at RT for 13 h
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
It was obtained as an off-white solid in 72.3% yield, HPLC area percent 99.8
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)C=1OC=CN1)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |